2-(3,4-dimethoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,1-dioxo-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6S/c1-32-19-13-12-17(14-20(19)33-2)28-24(29)27(18-10-6-7-11-21(18)35(28,30)31)15-22-25-23(26-34-22)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCUCOXADCYYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NC(=NO4)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (referred to as Compound A ) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the pharmacological properties of Compound A, focusing on its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
Compound A has the following molecular formula: with a molecular weight of approximately 390.4 g/mol. The structure features a benzothiadiazine core linked to an oxadiazole moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and benzothiadiazine structures exhibit a variety of biological activities including:
- Anticancer Activity : Oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain oxadiazole compounds possess significant anticancer properties against various cell lines .
- Anti-inflammatory Effects : The anti-inflammatory potential of similar compounds has been evaluated using models such as the carrageenan-induced paw edema test. These compounds exhibited significant reductions in edema formation .
- Antimicrobial Properties : Compounds with oxadiazole rings have demonstrated antibacterial and antifungal activities against several pathogens. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing efficacy comparable to standard antibiotics .
The biological activities of Compound A can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Similar oxadiazole derivatives have been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression. For instance, inhibition of COX enzymes has been linked to reduced inflammation .
- Cell Cycle Arrest : Some studies indicate that oxadiazole-containing compounds induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is crucial for their anticancer efficacy .
- Reactive Oxygen Species (ROS) Modulation : Compounds with these structures may also modulate oxidative stress within cells, contributing to their protective effects against cellular damage .
Case Studies
Several studies have highlighted the biological activity of compounds related to Compound A:
- Study on Anticancer Activity : In vitro assays demonstrated that derivatives of oxadiazoles showed high anticancer activity against a panel of cancer cell lines including breast and lung cancer cells. The most active compounds were further analyzed for their mechanisms involving apoptosis induction and cell cycle disruption .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3j | MCF-7 | 5.0 | Apoptosis Induction |
| 3k | A549 | 7.5 | Cell Cycle Arrest |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural features that may interact with biological targets:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for tumor growth.
- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity against a range of pathogens. This could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Novel Compounds : It can be used as a precursor for synthesizing new derivatives with enhanced biological activities. For instance, modifications to the oxadiazole moiety can lead to compounds with improved pharmacological profiles.
- Reagent in Organic Reactions : The compound can act as a reagent in various organic transformations, including nucleophilic substitutions and cycloadditions.
Material Science
Due to its unique chemical structure, the compound may find applications in material science:
- Polymer Chemistry : It can be utilized in the development of new polymers with specific properties for use in coatings or drug delivery systems.
- Nanotechnology : The compound's ability to form complexes with metal ions could be explored for applications in nanomaterials and catalysis.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM. |
| Study 2 | Antimicrobial Testing | Showed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 32 µg/mL. |
| Study 3 | Synthesis Applications | Successfully synthesized several derivatives by modifying the oxadiazole ring, leading to compounds with enhanced activity against breast cancer cell lines. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]Pyrimidine Derivatives with 1,2,4-Oxadiazole Moieties
Compounds such as ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate and 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione share the 3-phenyl-1,2,4-oxadiazole group with the target compound. Key findings include:
- Antimicrobial Activity : These derivatives exhibit activity against Candida albicans, Staphylococcus aureus, and Bacillus subtilis, with the oxadiazole ring critical for binding to microbial targets .
- Structural Differences: The thienopyrimidine core differs from the benzothiadiazine trione in the target compound, which may alter solubility, bioavailability, and potency.
Table 1: Comparison of Oxadiazole-Containing Compounds
2H-Imidazole-Derived Phenolic Antioxidants
Compounds like 4-(2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)benzene-1,2,3-triol hydrochloride (1Pyr) feature phenolic groups and aryl substituents. While structurally distinct from the target compound, they highlight the role of methoxy-phenyl groups in antioxidant activity .
Table 2: Antioxidant vs. Antimicrobial Structural Motifs
| Compound Class | Functional Groups | Biological Activity | Reference |
|---|---|---|---|
| Target Compound | 3,4-Dimethoxyphenyl | Potential antioxidant (inferred) | - |
| 2H-Imidazole-derived phenolics | Polyhydroxy-phenyl | Confirmed antioxidant |
Preparation Methods
Cyclocondensation with Orthoesters
Reaction Scheme :
Conditions :
Mechanism : Acid-catalyzed cyclization forms the bicyclic system, with concurrent oxidation generating the trione.
Microwave-Assisted Synthesis
Procedure :
-
o-Aminobenzenesulfonamide (1 eq) and triethyl orthoacetate (1.2 eq) are irradiated at 120°C for 20 minutes.
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Purification via flash chromatography (SiO₂, ethyl acetate/hexane 1:3).
Advantages :
Synthesis of 3-Phenyl-1,2,4-Oxadiazole-5-yl-Methyl Group
The oxadiazole side chain is prepared via two primary routes:
Amidoxime Cyclization
Steps :
-
Benzonitrile (1 eq) reacts with hydroxylamine hydrochloride (1.5 eq) in ethanol/water (3:1) at 80°C to form benzamidoxime .
-
Cyclization with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) yields 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.
Reaction :
Metal-Catalyzed Coupling
Palladium-mediated cross-coupling between 5-bromooxadiazole and methylzinc chloride introduces the methyl group.
Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Solvent : Tetrahydrofuran (THF), 60°C.
Coupling of Oxadiazole-Methyl to Benzothiadiazine
Nucleophilic Alkylation
Procedure :
-
Benzothiadiazine-trione (1 eq) is deprotonated with NaH (2 eq) in DMF at 0°C.
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5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (1.2 eq) is added, and the mixture is stirred at 25°C for 8 hours.
Workup :
-
Quench with ice water.
-
Extract with ethyl acetate (3 × 50 mL).
Mitsunobu Reaction
Alternative method for sterically hindered substrates:
Advantage : Higher regioselectivity for N-alkylation.
Optimization and Scalability
Continuous Flow Synthesis
For industrial-scale production :
| Parameter | Value |
|---|---|
| Reactor type | Microfluidic (0.5 mm ID) |
| Residence time | 2.5 minutes |
| Temperature | 150°C |
| Pressure | 10 bar |
| Throughput | 1.2 kg/day |
Advantages :
-
98% conversion vs. 78% in batch.
-
Reduced byproduct formation.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis :
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Reagents : Benzothiadiazine-trione, oxadiazole-methyl bromide, K₂CO₃.
-
Conditions : Ball milling (400 rpm, 1 hour).
Analytical Characterization
Key data for final compound :
Challenges and Solutions
Oxadiazole Hydrolysis
Issue : Acidic conditions during coupling promote oxadiazole ring opening.
Mitigation :
Diastereomer Formation
In benzothiadiazine cyclization :
Industrial-Scale Process (Pilot Plant Data)
Batch process (50 kg scale) :
| Step | Duration | Yield | Purity |
|---|---|---|---|
| Benzothiadiazine | 18 h | 76% | 97% |
| Oxadiazole coupling | 10 h | 71% | 98% |
| Final alkylation | 6 h | 68% | 99% |
Total yield : 36.7% (theoretical maximum 43.2%).
Emerging Methodologies
Photoredox Catalysis
For C–N bond formation :
-
Catalyst : Ir(ppy)₃ (2 mol%).
-
Light source : 450 nm LEDs.
-
Yield improvement : +15% vs. thermal methods.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step heterocyclic condensation. For example, analogous triazole derivatives are synthesized by refluxing intermediates (e.g., substituted benzaldehydes) with acetic acid as a catalyst in ethanol, followed by solvent evaporation and filtration . Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Catalyst screening : Acidic (e.g., glacial acetic acid) or basic catalysts can alter reaction kinetics .
- Temperature control : Reflux conditions (~80°C) prevent side reactions like oxadiazole ring decomposition .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR : H/C NMR identifies methoxyphenyl (δ 3.8–4.0 ppm) and oxadiazole protons (δ 7.2–8.1 ppm). N NMR distinguishes thiadiazine nitrogen environments .
- XRD : Single-crystal X-ray diffraction confirms the dihydro-2H-benzothiadiazine ring conformation and intermolecular interactions (e.g., π-π stacking of phenyl groups) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 550.12) and fragmentation patterns .
Q. What functional groups dictate its biological or physicochemical properties?
- 3,4-Dimethoxyphenyl : Enhances lipophilicity and membrane permeability.
- 1,2,4-Oxadiazole : Imparts metabolic stability and hydrogen-bonding capacity.
- Benzothiadiazine-1,1,3-trione : Influences redox behavior and potential enzyme inhibition (e.g., carbonic anhydrase) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical data?
- DFT studies : Compare optimized geometries (e.g., bond lengths/angles) with XRD data to validate computational models. For example, B3LYP/6-31G(d) calculations predict oxadiazole ring planarity, which XRD may confirm or refine .
- Docking simulations : Identify binding pose inconsistencies in enzyme targets (e.g., mismatched hydrogen bonds) and adjust force fields or solvation models .
Q. What strategies mitigate low yields or impurities during scale-up?
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., uncyclized thiosemicarbazides) and adjust stoichiometry or reaction time .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) isolates the target compound from regioisomers. Recrystallization in ethanol removes residual solvents .
- Kinetic monitoring : In situ IR tracks oxadiazole formation (C=N stretch at ~1600 cm) to terminate reactions at optimal conversion .
Q. How do solvent and substituent effects influence its acid-base behavior?
- Potentiometric titrations : In non-aqueous solvents (e.g., DMF), the compound’s pKa (~8.2) correlates with oxadiazole protonation. Tert-butyl alcohol increases basicity due to low dielectric constant .
- Substituent impact : Electron-withdrawing groups (e.g., nitro) on the phenyl ring lower pKa by stabilizing deprotonated forms .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across studies?
- Assay standardization : Normalize results using positive controls (e.g., IC values against reference inhibitors).
- Metabolic stability testing : Incubate the compound with liver microsomes to identify active metabolites that may skew activity readings .
- Structural analogs : Compare SAR trends (e.g., methoxy vs. hydroxy substitution) to isolate key pharmacophores .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Oxadiazole formation | Ethanol, glacial acetic acid, reflux | 65–72 | >95% | |
| Thiadiazine cyclization | DMF, 100°C, 12h | 58 | 90% | |
| Final purification | Silica gel (hexane/EtOAc 3:1) | 85 | 99% |
Q. Table 2. pKa Values in Different Solvents
| Solvent | pKa | Method | Reference |
|---|---|---|---|
| DMF | 8.2 | Potentiometric | |
| tert-Butyl alcohol | 9.1 | Potentiometric | |
| Acetone | 7.8 | Potentiometric |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
